Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound that features a combination of pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:
Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Synthesis of 1,2,4-oxadiazole ring: This step involves the reaction of appropriate nitrile oxides with ethyl hydrazinecarboxylate under controlled conditions.
Coupling Reaction: The final step involves coupling the 4-iodo-1H-pyrazole with the 1,2,4-oxadiazole derivative using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various pyrazole derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds .
Scientific Research Applications
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl 3-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRIJIZGZYJQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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